Cas no 1542869-81-7 (4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol)

4-Fluoro-2-{1-(propan-2-yl)aminoethyl}phenol is a fluorinated phenolic compound featuring an isopropylaminoethyl substituent. This structural combination imparts unique physicochemical properties, including enhanced lipophilicity and potential bioactivity, making it valuable for pharmaceutical and agrochemical research. The fluorine atom at the para position increases metabolic stability, while the secondary amine moiety offers reactivity for further derivatization. Its balanced polarity allows for favorable solubility in organic solvents, facilitating synthetic applications. The compound’s well-defined structure ensures reproducibility in studies, and its purity is critical for precise experimental outcomes. Suitable for use as an intermediate in drug discovery or as a scaffold for bioactive molecule development.
4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol structure
1542869-81-7 structure
Product name:4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol
CAS No:1542869-81-7
MF:C11H16FNO
MW:197.24924659729
CID:5151503
PubChem ID:75356386

4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-fluoro-2-[1-[(1-methylethyl)amino]ethyl]-
    • 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol
    • Inchi: 1S/C11H16FNO/c1-7(2)13-8(3)10-6-9(12)4-5-11(10)14/h4-8,13-14H,1-3H3
    • InChI Key: IOQIXYQPRZXHGP-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(F)C=C1C(NC(C)C)C

4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-162734-2.5g
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
2.5g
$1454.0 2023-06-04
Enamine
EN300-162734-5000mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
5000mg
$1614.0 2023-09-22
Enamine
EN300-162734-250mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
250mg
$513.0 2023-09-22
Enamine
EN300-162734-5.0g
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
5g
$2152.0 2023-06-04
Enamine
EN300-162734-500mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
500mg
$535.0 2023-09-22
Enamine
EN300-162734-1000mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
1000mg
$557.0 2023-09-22
Enamine
EN300-162734-10000mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
10000mg
$2393.0 2023-09-22
Enamine
EN300-162734-100mg
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
100mg
$490.0 2023-09-22
Enamine
EN300-162734-10.0g
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
10g
$3191.0 2023-06-04
Enamine
EN300-162734-0.5g
4-fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol
1542869-81-7
0.5g
$713.0 2023-06-04

Additional information on 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol

Comprehensive Overview of 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol (CAS No. 1542869-81-7): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol (CAS No. 1542869-81-7) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by a fluorinated phenol core and an isopropylaminoethyl side chain, serves as a critical intermediate in pharmaceutical and agrochemical synthesis. Its CAS number 1542869-81-7 is frequently searched in chemical databases, reflecting its relevance in research and industrial workflows.

The growing demand for fluoro-substituted phenolic compounds like 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol is driven by their role in designing bioactive molecules. Researchers often explore its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation. Recent studies highlight its utility in optimizing ADME properties (absorption, distribution, metabolism, excretion), a hot topic in medicinal chemistry forums and AI-driven drug design platforms.

From a synthetic perspective, the propan-2-ylaminoethyl moiety in this compound enhances solubility and bioavailability, making it a preferred choice for high-throughput screening libraries. Its fluorine atom contributes to metabolic stability, a feature highly sought after in preclinical development. These attributes align with trending searches such as "fluorine in drug design" and "phenolic intermediates for pharmaceuticals", underscoring its alignment with industry needs.

Beyond pharmaceuticals, CAS 1542869-81-7 finds niche applications in material science, where its phenolic group facilitates polymerization reactions. Innovators in renewable materials are investigating its derivatives for biodegradable polymers, tapping into the global push for sustainable chemistry. This dual applicability in life sciences and green technology positions it as a compound of multidisciplinary interest.

Quality control and analytical characterization of 4-fluoro-2-{1-(propan-2-yl)aminoethyl}phenol rely on advanced techniques like HPLC-MS and NMR spectroscopy, topics frequently queried in scientific search engines. Regulatory compliance, particularly REACH and GMP standards, further elevates its profile in fine chemical supply chains. As AI-powered tools streamline chemical synthesis prediction, this compound's synthetic pathways are often modeled to optimize yield and purity.

In conclusion, 1542869-81-7 exemplifies the convergence of structural ingenuity and functional adaptability. Its integration into next-gen therapeutics and eco-friendly materials resonates with contemporary scientific priorities, ensuring its continued relevance in peer-reviewed literature and industrial catalogs alike.

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